molecular formula C9H12O3 B3353872 Ethyl furan-3-propionate CAS No. 56859-91-7

Ethyl furan-3-propionate

Cat. No.: B3353872
CAS No.: 56859-91-7
M. Wt: 168.19 g/mol
InChI Key: MGBZGBGWTZISIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Ethyl furan-3-propionate can be synthesized through various methods. One common synthetic route involves the direct esterification of 3-(furan-2-yl)propionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial production methods often involve the condensation of furfural with acetic anhydride and sodium acetate, followed by hydrogenation of the resulting furacrylic acid to yield 3-(furan-2-yl)propionic acid, which is then esterified with ethanol .

Chemical Reactions Analysis

Ethyl furan-3-propionate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-(furan-2-yl)propionic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 3-(furan-2-yl)propanol using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups. For example, reaction with ammonia can yield 3-(furan-2-yl)propionamide.

Common reagents and conditions used in these reactions include strong acids for esterification, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include 3-(furan-2-yl)propionic acid, 3-(furan-2-yl)propanol, and 3-(furan-2-yl)propionamide .

Scientific Research Applications

Ethyl furan-3-propionate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma. .

Mechanism of Action

The mechanism of action of ethyl furan-3-propionate involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular components involved in metabolic processes .

Comparison with Similar Compounds

Ethyl furan-3-propionate can be compared with other similar compounds such as:

    Ethyl 2-furoate: Similar in structure but differs in the position of the furan ring attachment.

    Furfuryl propionate: Contains a furfuryl group instead of a furan ring.

    Ethyl cinnamate: Contains a cinnamate group instead of a furan ring.

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties, making it particularly valuable in the flavor and fragrance industry .

Properties

IUPAC Name

ethyl 3-(furan-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-12-9(10)4-3-8-5-6-11-7-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBZGBGWTZISIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=COC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205391
Record name Ethyl furan-3-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56859-91-7
Record name Ethyl 3-furanpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56859-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl furan-3-propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056859917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl furan-3-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl furan-3-propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 8.186 g (49.26 mmol) of ethyl (E)-3-(3-furyl)acrylate, 24.7 g (493 mmol) of hydrazine monohydrate, 5 ml of acetic acid and 5 ml of saturated aqueous copper sulfide in 500 ml of ethanol, a solution of 52.7 g (246 mmol) of sodium periodate in 300 ml of water was added dropwise over a period of 1 hour, followed by stirring at room temperature for 1 day. The reaction mixture was extracted with ether 3 times. The combined organic layer was washed with dilute hydrochloric acid and then aqueous sodium hydrogen carbonate, and dried over anhydrous magnesium sulfate; the solvent was distilled off under reduced pressure. The resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=15/1) to yield the desired product.
Quantity
8.186 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
52.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl furan-3-propionate
Reactant of Route 2
Ethyl furan-3-propionate
Reactant of Route 3
Ethyl furan-3-propionate
Reactant of Route 4
Reactant of Route 4
Ethyl furan-3-propionate
Reactant of Route 5
Ethyl furan-3-propionate
Reactant of Route 6
Ethyl furan-3-propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.